4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide
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Overview
Description
4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a bromine atom attached to the benzene ring and an ethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.
Amidation: Benzoyl chloride and triethylamine in an organic solvent.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Coupled Products: Complex molecules formed through coupling reactions.
Scientific Research Applications
4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.
Material Properties: In material science, the compound’s electronic structure and interactions with other materials determine its properties.
Comparison with Similar Compounds
Similar Compounds
3-(5-ethyl-1H-pyrazol-3-yl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-chloro-N-(5-ethyl-1H-pyrazol-3-yl)benzamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-2-10-7-11(16-15-10)14-12(17)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPCOIGXIBZTFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416212 |
Source
|
Record name | 3-Benzamidoaminopyrazole deriv. 23 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
714230-81-6 |
Source
|
Record name | 3-Benzamidoaminopyrazole deriv. 23 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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